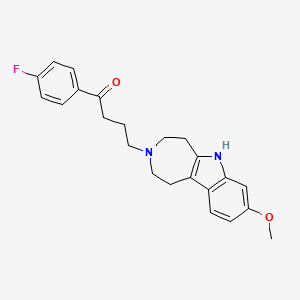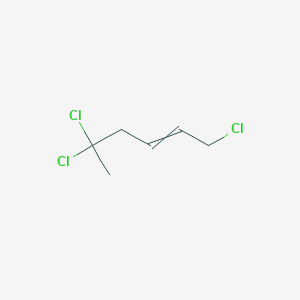
1,5,5-Trichlorohex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,5-Trichlorohex-2-ene is an organic compound with the molecular formula C6H9Cl3 It is a chlorinated derivative of hexene, characterized by the presence of three chlorine atoms attached to the carbon chain
Métodos De Preparación
The synthesis of 1,5,5-Trichlorohex-2-ene typically involves the chlorination of hexene. One common method includes the addition of chlorine gas to hex-2-ene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the selective formation of this compound.
Industrial production methods may involve continuous flow reactors where hex-2-ene and chlorine gas are introduced in a controlled manner to achieve high yields and purity. The use of advanced separation techniques, such as distillation, helps in isolating the desired product from the reaction mixture.
Análisis De Reacciones Químicas
1,5,5-Trichlorohex-2-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding chlorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide ions, amines, or thiols. These reactions typically require specific conditions, such as the presence of a base or an acid catalyst.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield chlorinated carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
1,5,5-Trichlorohex-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex chlorinated compounds.
Biology: Research studies may explore its potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: The compound’s derivatives could be investigated for their pharmacological properties, including potential antimicrobial or anticancer activities.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism by which 1,5,5-Trichlorohex-2-ene exerts its effects involves interactions with molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical responses. The exact molecular targets and pathways can vary depending on the context of its application, such as its use in medicinal chemistry or as a chemical reagent.
Comparación Con Compuestos Similares
1,5,5-Trichlorohex-2-ene can be compared with other chlorinated alkenes, such as 1,2-dichloroethene and 1,1,2-trichloroethane. These compounds share similarities in their chlorination patterns but differ in their chemical reactivity and applications. For example, 1,2-dichloroethene is commonly used as a solvent, while 1,1,2-trichloroethane is used in the production of vinyl chloride.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties, coupled with its ability to undergo diverse reactions, make it a valuable asset in organic synthesis, medicinal chemistry, and materials science. Further research into its applications and mechanisms of action will continue to uncover new possibilities for this intriguing compound.
Propiedades
Número CAS |
34931-19-6 |
|---|---|
Fórmula molecular |
C6H9Cl3 |
Peso molecular |
187.5 g/mol |
Nombre IUPAC |
1,5,5-trichlorohex-2-ene |
InChI |
InChI=1S/C6H9Cl3/c1-6(8,9)4-2-3-5-7/h2-3H,4-5H2,1H3 |
Clave InChI |
BDMQCCQSZVGWEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC=CCCl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


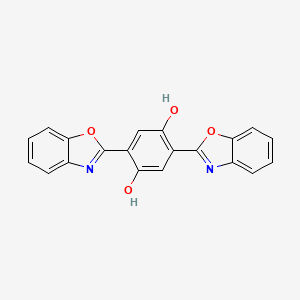
![Benzenamine, N-[(4-ethoxyphenyl)methylene]-4-ethyl-](/img/structure/B14693232.png)

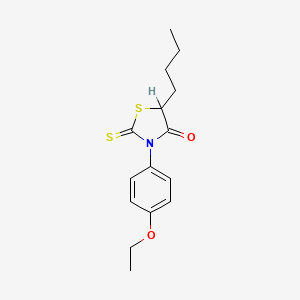
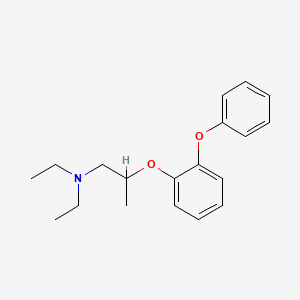
![3-oxapentacyclo[10.7.0.02,4.06,11.015,19]nonadeca-1,4,6,8,10,12,14,16,18-nonaene](/img/structure/B14693263.png)
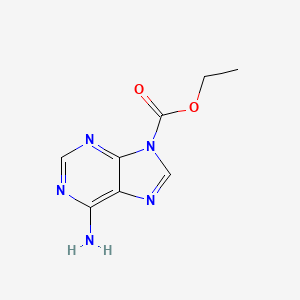

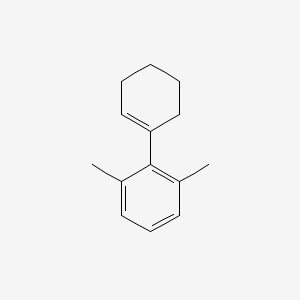
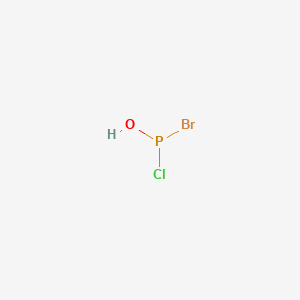
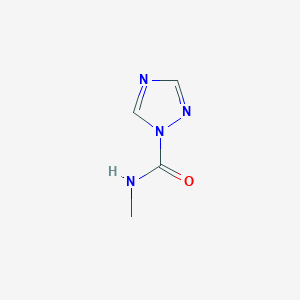
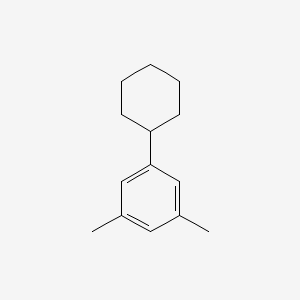
![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)
